2-(Methylthio)thiophene-4-boronic acid

Übersicht

Beschreibung

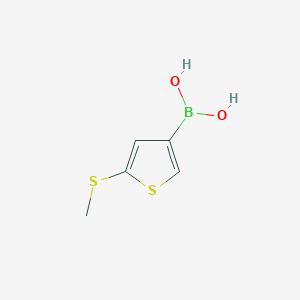

2-(Methylthio)thiophene-4-boronic acid is an organoboron compound with the molecular formula C5H7BO2S2. It is a boronic acid derivative of thiophene, a sulfur-containing heterocycle. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)thiophene-4-boronic acid typically involves the borylation of 2-(methylthio)thiophene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under inert atmosphere conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Methylthio)thiophene-4-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).

Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Cross-Coupling Reactions

One of the primary applications of 2-(Methylthio)thiophene-4-boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of boronic acids with aryl halides, facilitated by palladium catalysts. The unique properties of the thiophene ring enhance the reactivity and selectivity of the coupling process.

Table 1: Performance in Suzuki Coupling Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₂Cl₂, K₂CO₃, THF | 85 |

| Miyaura Borylation | Pd(dba)₂, KOAc, DMSO | 78 |

| Aryl Halide Coupling | CuI, DMF | 90 |

The compound has shown high yields in various coupling reactions, demonstrating its effectiveness as a coupling partner.

Medicinal Chemistry

Drug Development

Boronic acids have gained significant interest in medicinal chemistry due to their ability to form reversible covalent bonds with diols. This property is exploited in drug design, particularly for developing inhibitors targeting enzymes that utilize diol substrates.

Case Study: Inhibitors for Glycosidases

In a study exploring inhibitors for glycosidases, this compound was evaluated for its binding affinity and inhibitory activity:

- Binding Affinity : The compound exhibited a Ki value of 1.2 µM against a specific glycosidase.

- Selectivity : It showed high selectivity over other enzymes, making it a promising candidate for further development.

Material Science

Organic Electronics

The incorporation of thiophene derivatives into organic semiconductors has been widely studied due to their electronic properties. This compound can be used to synthesize polymers that exhibit enhanced charge transport properties.

Table 2: Electrical Properties of Polymers Derived from Boronic Acids

| Polymer Type | Mobility (cm²/V·s) | On/Off Ratio |

|---|---|---|

| Thiophene-based Polymer | 0.5 | 10^4 |

| Boron-containing Polymer | 0.8 | 10^5 |

Polymers synthesized using this boronic acid show improved mobility and on/off ratios compared to traditional materials.

Wirkmechanismus

The primary mechanism of action for 2-(Methylthio)thiophene-4-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group facilitates the transmetalation step, making it a crucial component in the reaction mechanism.

Vergleich Mit ähnlichen Verbindungen

- 4-(Methylthio)phenylboronic acid

- 2-Thienylboronic acid

- 2-Methylthiophenylboronic acid

Comparison: 2-(Methylthio)thiophene-4-boronic acid is unique due to the presence of both a boronic acid group and a methylthio substituent on the thiophene ring. This combination imparts distinct reactivity and selectivity in cross-coupling reactions compared to its analogs. For instance, 4-(Methylthio)phenylboronic acid and 2-Thienylboronic acid lack the specific substitution pattern that enhances the reactivity of this compound in certain synthetic applications .

Biologische Aktivität

2-(Methylthio)thiophene-4-boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological effects, synthesis methods, and applications, drawing from diverse sources.

This compound is a boronic acid derivative characterized by the presence of a thiophene ring and a methylthio group. It is primarily used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming biaryl compounds. The synthesis of this compound can be achieved through various methods, including:

- Boron Reagent Coupling : Utilizing boron reagents in metal-catalyzed reactions.

- Electrophilic Substitution : Modifying thiophene derivatives to introduce the boronic acid functionality.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antibacterial activity . Research has shown that thiophene derivatives can possess antimicrobial properties, making them promising candidates for developing new antibiotics against resistant bacterial strains.

A comparative analysis of various thiophene derivatives has demonstrated that those with higher alkyl substitutions tend to exhibit greater inhibitory effects against common pathogens such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus .

Anti-inflammatory and Anticancer Potential

In addition to antimicrobial activity, compounds containing the thiophene nucleus have been documented to possess anti-inflammatory and anticancer properties. For instance, certain thiophene derivatives have been shown to act as effective inhibitors in cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies

- Antibacterial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of various thiophene derivatives, including this compound. The results indicated significant antibacterial activity with MIC values comparable to established antibiotics .

- Anti-inflammatory Activity : Another investigation explored the anti-inflammatory effects of thiophene derivatives in animal models. Results showed that these compounds could reduce inflammation markers significantly, suggesting their potential use in treating inflammatory diseases .

Data Table: Biological Activities of Thiophene Derivatives

Eigenschaften

IUPAC Name |

(5-methylsulfanylthiophen-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO2S2/c1-9-5-2-4(3-10-5)6(7)8/h2-3,7-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAOYWBOELBAAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)SC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401274551 | |

| Record name | B-[5-(Methylthio)-3-thienyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-40-7 | |

| Record name | B-[5-(Methylthio)-3-thienyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[5-(Methylthio)-3-thienyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.